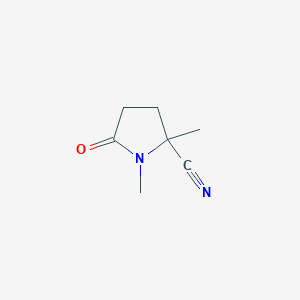
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that has been widely used in scientific research. It is a member of the triazole family of compounds, which are known for their diverse range of biological activities. Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has been found to have a number of interesting properties, including its ability to act as an inhibitor of certain enzymes and its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate have been studied extensively in vitro and in animal models. It has been found to have a variety of effects on the body, including its ability to inhibit the growth of cancer cells, its potential as a treatment for Alzheimer's disease, and its ability to act as an inhibitor of certain enzymes. However, more research is needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has been found to have a wide range of potential applications in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments that use this compound.
Orientations Futures
There are a number of future directions for research on Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the activity of certain enzymes that are involved in the development of the disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development and disease treatment. Finally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a relatively straightforward process that involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of sodium hypochlorite and sodium hydroxide. The resulting product is then purified using standard laboratory techniques.
Applications De Recherche Scientifique
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate has been used in a variety of scientific research applications, including studies on enzyme inhibition, drug development, and disease treatment. It has been found to have potential as a treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of certain enzymes that are involved in the development of the disease.
Propriétés
IUPAC Name |
ethyl 2-(3-chloro-1,2,4-triazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCYSQZLLUZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)
![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)






![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)